Cas no 2171947-72-9 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamidobutanoic acid)

4-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamidobutanoic acid is a specialized Fmoc-protected amino acid derivative, primarily utilized in peptide synthesis. Its structure features a sterically hindered 3,3-dimethylbutanoic acid backbone and an isopropyl amide moiety, enhancing stability during solid-phase peptide assembly. The Fmoc group ensures selective deprotection under mild basic conditions, facilitating orthogonal synthesis strategies. This compound is particularly valuable for introducing constrained, hydrophobic residues into peptide sequences, improving conformational control and metabolic stability. Its high purity and compatibility with standard coupling reagents make it a reliable choice for researchers developing therapeutic peptides or studying structure-activity relationships. The product is typically handled under inert conditions to preserve reactivity.
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamidobutanoic acid structure
2171947-72-9 structure
Product Name:4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamidobutanoic acid
CAS No:2171947-72-9
MF:C28H36N2O5
MW:480.595848083496
CID:6082504
PubChem ID:165820756
Update Time:2025-05-21

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamidobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamidobutanoic acid
    • 2171947-72-9
    • EN300-1561383
    • 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamido]butanoic acid
    • Inchi: 1S/C28H36N2O5/c1-19(2)30(15-9-14-26(32)33)25(31)16-28(3,4)18-29-27(34)35-17-24-22-12-7-5-10-20(22)21-11-6-8-13-23(21)24/h5-8,10-13,19,24H,9,14-18H2,1-4H3,(H,29,34)(H,32,33)
    • InChI Key: XLMJEMWPGGAEFA-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C)(C)CC(N(CCCC(=O)O)C(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 480.26242225g/mol
  • Monoisotopic Mass: 480.26242225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 12
  • Complexity: 715
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 95.9Ų

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamidobutanoic acid Pricemore >>

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Additional information on 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamidobutanoic acid

Recent Advances in the Study of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamidobutanoic acid (CAS: 2171947-72-9)

The compound 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamidobutanoic acid (CAS: 2171947-72-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex structure incorporating a fluorenylmethoxycarbonyl (Fmoc) protecting group and a butanoic acid moiety, is pivotal in peptide synthesis and drug development. The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions, making this compound a valuable intermediate in the production of therapeutic peptides.

Recent studies have explored the synthetic pathways and applications of 2171947-72-9, particularly in the context of developing novel peptide-based therapeutics. One notable advancement is its use in the synthesis of peptide-drug conjugates (PDCs), where the Fmoc-protected amino acid derivative serves as a linker to enhance the stability and bioavailability of the conjugate. Researchers have demonstrated that the incorporation of this compound into PDCs can significantly improve their pharmacokinetic properties, thereby increasing their therapeutic efficacy.

In addition to its role in peptide synthesis, 2171947-72-9 has been investigated for its potential in targeted drug delivery systems. A 2023 study published in the Journal of Medicinal Chemistry highlighted its utility in constructing pH-sensitive drug carriers. The study revealed that the butanoic acid moiety of the compound can be functionalized to respond to the acidic microenvironment of tumor tissues, enabling the controlled release of anticancer agents. This finding underscores the compound's versatility in designing smart drug delivery platforms.

Further research has focused on optimizing the synthetic protocols for 2171947-72-9 to enhance its yield and purity. A team at the University of Cambridge recently reported a novel catalytic method that reduces the number of steps required for its synthesis while maintaining high enantiomeric purity. This breakthrough is expected to lower production costs and facilitate its broader adoption in industrial-scale peptide manufacturing.

The safety and toxicity profile of 2171947-72-9 have also been a subject of recent investigations. Preliminary in vitro and in vivo studies indicate that the compound exhibits low cytotoxicity, making it a promising candidate for further preclinical development. However, researchers emphasize the need for comprehensive toxicological assessments to ensure its suitability for therapeutic applications.

In conclusion, 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamidobutanoic acid (CAS: 2171947-72-9) represents a critical building block in modern peptide chemistry and drug development. Its applications span from peptide synthesis to advanced drug delivery systems, with ongoing research continually uncovering new potentials. As synthetic methodologies advance and safety profiles are further elucidated, this compound is poised to play an increasingly prominent role in the pharmaceutical industry.

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